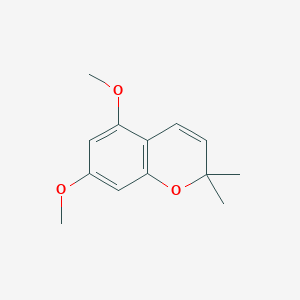

5,7-Dimethoxy-2,2-dimethylchromene

Description

Properties

IUPAC Name |

5,7-dimethoxy-2,2-dimethylchromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)6-5-10-11(15-4)7-9(14-3)8-12(10)16-13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNCIJIARMEHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C=C2OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175694 | |

| Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21421-66-9 | |

| Record name | 5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21421-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021421669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Botanical Treasury of 6,7-Dimethoxy-2,2-dimethylchromene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6,7-dimethoxy-2,2-dimethylchromene, a significant chromene derivative. It details its primary natural sources, quantitative data on its occurrence, and comprehensive experimental protocols for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

It is important to note that the compound of interest is correctly identified as 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran , commonly known as Precocene II . The user's initial query for "5,7-dimethoxy-2,2-dimethylchromene" has been corrected to reflect the scientifically accurate nomenclature and the available literature.

Natural Sources of Precocene II

Precocene II is predominantly found in the plant kingdom, with the genus Ageratum of the Asteraceae family being the most significant source.

Primary Natural Source: Ageratum conyzoides

Ageratum conyzoides, commonly known as goatweed or billygoat-weed, is a widespread annual herb and is the most extensively documented natural source of Precocene II. The concentration of this compound can vary significantly depending on the part of the plant, its geographical origin, and the extraction method employed.

Other Natural Sources

While A. conyzoides is the principal source, other plants have also been reported to contain Precocene II, including:

-

Ageratum houstonianum : This species, also belonging to the Asteraceae family, is another notable source of Precocene II.[1]

-

Boenninghausenia albiflora : This plant from the Rutaceae family has been reported to contain Precocene II.

-

Stevia eupatoria : A member of the Asteraceae family, this plant is also a reported source.

Quantitative Analysis of Precocene II in Natural Sources

The concentration of Precocene II in its natural sources can be influenced by various factors. The following tables summarize the quantitative data available from different studies.

Table 1: Quantitative Data of Precocene II in Ageratum conyzoides

| Plant Part | Condition/Extraction Method | Concentration of Precocene II | Reference |

| Aerial Parts (Essential Oil) | Hydrodistillation | 23.5% | |

| Flowers (Essential Oil) | Hydrodistillation | 10.5% | [2] |

| Leaves (Essential Oil) | Hydrodistillation | 3.1% | [2] |

| Stem (Essential Oil) | Hydrodistillation | 0.3% | [2] |

| Root (Essential Oil) | Hydrodistillation | 0.4% | [2] |

| Flowers (Methanol Extract) | Maceration | 59.50% | |

| Leaves (Purple Flower Variety) | Essential Oil | Most abundant component | [3] |

| Elicited Shoot Culture | Methyl Jasmonate Treatment | 29.92% (GC-MS), 13.5 ± 0.007 µg/mg (HPLC) | [4] |

| Control Shoot Culture | Untreated | 13.44% (GC-MS), 4 ± 0.002 µg/mg (HPLC) | [4] |

| Powdered Leaves | Maceration with 70% limonene | 7.70 ± 0.80% | [2] |

| Powdered Leaves | Ultrasound-Assisted Extraction with 70% limonene | 7.7% | [2] |

Table 2: Quantitative Data of Precocene II in Ageratum houstonianum

| Plant Part | Extraction Method | Concentration of Precocene II | Reference |

| Aerial Parts (Essential Oil) | Steam Distillation | 42.16% | [1] |

Experimental Protocols for Isolation and Purification

The isolation of Precocene II from its natural sources, particularly Ageratum conyzoides, typically involves extraction with an appropriate solvent followed by chromatographic purification.

General Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of Precocene II from plant material.

Detailed Methodologies

-

Plant Material Preparation : The aerial parts (leaves, stems, and flowers) of Ageratum conyzoides are collected and air-dried in the shade to preserve the chemical constituents. The dried material is then ground into a fine powder.

-

Extraction :

-

Maceration : The powdered plant material is soaked in a suitable organic solvent such as methanol, ethanol, or petroleum ether at room temperature for several days with occasional shaking. The process is typically repeated three times to ensure exhaustive extraction.

-

Soxhlet Extraction : For a more efficient extraction, a Soxhlet apparatus can be used with a solvent like petroleum ether.

-

Hydrodistillation : To obtain the essential oil rich in Precocene II, fresh or dried aerial parts are subjected to hydrodistillation for several hours.

-

-

The crude extract obtained from maceration or Soxhlet extraction is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then subjected to solvent-solvent partitioning. A common method involves dissolving the extract in a polar solvent (e.g., methanol-water mixture) and then partitioning it against a non-polar solvent like petroleum ether. Precocene II, being relatively non-polar, will preferentially move into the petroleum ether phase.

-

The petroleum ether fraction is collected and concentrated, yielding a fraction enriched in Precocene II.[5]

Column Chromatography Protocol:

-

Stationary Phase : Silica gel (60-120 or 200-400 mesh) is used as the stationary phase. The column is packed using either a dry or wet packing method.

-

Mobile Phase : A gradient of petroleum ether and ethyl acetate (B1210297) or petroleum ether and acetone (B3395972) is commonly used as the mobile phase. The purification process starts with a non-polar solvent (100% petroleum ether) and the polarity is gradually increased by adding small increments of ethyl acetate or acetone.

-

Loading the Sample : The concentrated petroleum ether fraction is adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the prepared column.

-

Elution and Fraction Collection : The mobile phase is passed through the column, and fractions of the eluate are collected sequentially.

-

Monitoring the Separation : The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as toluene:methanol:acetic acid (9:0.8:0.2, v/v/v).[2] The spots corresponding to Precocene II can be visualized under UV light (254 nm).

-

Pooling and Crystallization : Fractions containing pure Precocene II, as determined by TLC, are combined and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent like petroleum ether to yield pure crystalline Precocene II.[5]

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For higher purity, preparative HPLC can be employed as a final purification step.

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient of methanol and water or acetonitrile (B52724) and water is a suitable mobile phase.

-

Detection : UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the compound.

Characterization of Precocene II

The structure and purity of the isolated Precocene II are confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the detailed structure of the molecule.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by 6,7-dimethoxy-2,2-dimethylchromene in mammalian systems. Research has primarily focused on its insecticidal and antimicrobial properties.

Conclusion

6,7-dimethoxy-2,2-dimethylchromene (Precocene II) is a valuable natural product with significant biological activities. Ageratum conyzoides stands out as its most abundant and accessible natural source. The isolation and purification of this compound can be efficiently achieved through a combination of solvent extraction and chromatographic techniques. This guide provides a comprehensive framework for researchers and professionals to explore the potential of Precocene II in various applications, from agriculture to medicine. Further research is warranted to explore its pharmacological effects and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tmrjournals.com [tmrjournals.com]

- 3. Insecticidal and Histopathological Effects of Ageratum conyzoides Weed Extracts against Dengue Vector, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Qualitative and quantitative analysis of Precocene II, estimation of enzymatic, nonenzymatic antioxidant, and cytotoxic potentials of methyl jasmonate-elicited shoot culture of Ageratum conyzoides Linn. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 5,7-Dimethoxy-2,2-dimethylchromene (Precocene II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dimethoxy-2,2-dimethylchromene, a compound commonly known as Precocene II. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, MS) and the methodologies for their acquisition. This document focuses on the compound identified by the CAS number 644-06-4, for which the accepted IUPAC name is 6,7-dimethoxy-2,2-dimethyl-2H-chromene.

Compound Identification

While initially queried as this compound, extensive database searches have confirmed that the correct and more widely recognized nomenclature for this structure is 6,7-dimethoxy-2,2-dimethyl-2H-chromene . It is also commonly referred to by its trivial name, Precocene II .

Chemical Structure:

Caption: 2D structure of 6,7-dimethoxy-2,2-dimethyl-2H-chromene (Precocene II).

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6,7-dimethoxy-2,2-dimethyl-2H-chromene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.52 | s | 1H | Ar-H |

| 6.41 | s | 1H | Ar-H |

| 6.23 | d, J=9.8 Hz | 1H | Vinylic-H |

| 5.47 | d, J=9.8 Hz | 1H | Vinylic-H |

| 3.83 | s | 3H | -OCH₃ |

| 3.81 | s | 3H | -OCH₃ |

| 1.41 | s | 6H | -C(CH₃)₂ |

Note: Solvent for this data was not explicitly specified in the initial findings but is commonly CDCl₃ for this type of compound.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 149.2 | C-7 |

| 147.5 | C-6 |

| 143.8 | C-8a |

| 130.8 | C-4 |

| 121.5 | C-3 |

| 112.9 | C-4a |

| 108.1 | C-5 |

| 99.8 | C-8 |

| 76.1 | C-2 |

| 56.4 | 7-OCH₃ |

| 56.0 | 6-OCH₃ |

| 28.1 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2930 | Strong | C-H stretch (alkane) |

| 1638 | Strong | C=C stretch (alkene) |

| 1610, 1570, 1495 | Medium-Strong | C=C stretch (aromatic) |

| 1270-1230 | Strong | C-O stretch (aryl ether) |

| 1160-1020 | Strong | C-O stretch (ether) |

| 870-810 | Strong | C-H bend (alkene, trisubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and elemental composition.

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220 | 30 | [M]⁺ (Molecular Ion) |

| 205 | 100 | [M - CH₃]⁺ |

| 189 | 10 | [M - OCH₃]⁺ |

| 175 | 15 | [M - CH₃ - 2H₂O]⁺ (tentative) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the instrument's probe.

¹H NMR Acquisition:

-

Spectrometer: 300-600 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 75-150 MHz

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition (FTIR):

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 2 minutes.

-

Ramp: Increase to 280-300°C at a rate of 10-20°C/min.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

IUPAC name and CAS number for 5,7-Dimethoxy-2,2-dimethylchromene

An In-Depth Technical Guide to 5,7-Dimethoxy-2,2-dimethylchromene

Introduction

The 2,2-dimethyl-2H-chromene core is a privileged structural motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. This heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its versatile pharmacological profile, which includes potential applications in insect control, metabolic diseases, and oncology. This technical guide provides a comprehensive overview of a specific derivative, this compound, detailing its chemical identity, synthetic methodologies, biological activities, and potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Physicochemical Properties

This compound is a distinct isomer of the more commonly known Precocene II (6,7-dimethoxy-2,2-dimethylchromene). It is crucial to differentiate between these two isomers as their biological activities may vary.

| Property | Value |

| IUPAC Name | 5,7-Dimethoxy-2,2-dimethyl-2H-chromene |

| CAS Number | 21421-66-9[1] |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol [1] |

| Canonical SMILES | CC1(C)C=CC2=C(O1)C=C(OC)C=C2OC |

| Appearance | Expected to be a solid or oil at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and dichloromethane |

Synthetic Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible and efficient method can be extrapolated from established syntheses of similar chromene derivatives. A common and effective approach involves the condensation of a substituted phenol (B47542) with an unsaturated aldehyde or its precursor.

Representative Experimental Protocol: Synthesis from 3,5-Dimethoxyphenol (B141022)

This protocol describes a potential synthesis of this compound from 3,5-dimethoxyphenol and 3-methyl-2-butenal (B57294) (prenal).

Materials:

-

3,5-Dimethoxyphenol

-

3-Methyl-2-butenal (Prenal)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Brine solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Microwave-safe reaction vessel

-

Microwave reactor

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 3,5-dimethoxyphenol (1.0 equivalent), 3-methyl-2-butenal (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in N,N-dimethylformamide (DMF).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

Insect Control

This compound is classified as a synthetic precocenoid and has shown potential as an insect control agent.[1] Specifically, it has been observed to induce the loss of pigmentation in the hatching larvae of the shield bug (Eurygaster integriceps).[1] This activity suggests a potential role in the development of novel insecticides.

Metabolic Disease Research

While direct studies on this compound in metabolic diseases are limited, a closely related compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one , has demonstrated significant lipid-lowering effects in hepatocytes.[2][3] This analog was found to reduce the accumulation of lipid droplets in Huh7 cells with an IC₅₀ value of 32.2 ± 2.1 μM.[2][3] This effect is mediated by the up-regulation of peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC1α), a key regulator of fat catabolism.[2][3] These findings highlight the potential of the 5,7-dimethoxy-chromene scaffold in the research and development of therapeutics for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3]

Anticancer and Other Activities

The broader class of chromene derivatives has been extensively investigated for a wide range of pharmacological activities. Numerous studies have reported the potent cytotoxic effects of various chromene derivatives against human cancer cell lines.[4] The mechanisms of action are often multifactorial and can include the induction of apoptosis and cell cycle arrest.[5] Additionally, chromene-based compounds have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties.

Mechanism of Action and Signaling Pathways

Based on the evidence from the closely related 5,7-dimethoxy-chromen-4-one, a plausible mechanism of action for the lipid-lowering effects of the 5,7-dimethoxy-chromene scaffold involves the modulation of key metabolic signaling pathways.

The proposed pathway begins with the upregulation of PGC1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation. Increased PGC1α expression can lead to the enhanced expression of its downstream target, carnitine palmitoyltransferase I (CPT1), which is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2] This ultimately results in a reduction of intracellular lipid accumulation.

Quantitative Data

| Compound | Assay | Cell Line | Result (IC₅₀) |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Inhibition of lipid accumulation | Huh7 | 32.2 ± 2.1 μM[2][3] |

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not available in the searched literature. The following table provides predicted data based on its chemical structure and data from similar chromene derivatives.

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~6.5-6.0 (aromatic protons), ~5.5 (vinyl proton), ~3.8 (methoxy protons), ~1.4 (gem-dimethyl protons) |

| ¹³C NMR | δ (ppm): ~160-150 (aromatic carbons attached to oxygen), ~130-115 (vinyl carbons), ~100-90 (aromatic carbons), ~75 (quaternary carbon), ~55 (methoxy carbons), ~28 (methyl carbons) |

| Mass Spec (EI) | M⁺ at m/z 220, with significant fragments corresponding to the loss of a methyl group (m/z 205) and retro-Diels-Alder fragmentation. |

Disclaimer: The spectroscopic data presented above is predicted and should be confirmed with experimental analysis.

Conclusion

This compound is a member of the biologically significant chromene family of compounds. While it has been identified as a potential insect control agent, recent research on closely related analogs suggests that the 5,7-dimethoxy substitution pattern may confer interesting properties relevant to the treatment of metabolic diseases like NAFLD. The synthetic accessibility of this scaffold allows for further exploration of its structure-activity relationships. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities, particularly in the context of metabolic and proliferative diseases, to fully elucidate its therapeutic potential.

References

- 1. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes | MDPI [mdpi.com]

- 2. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

physical and chemical properties of 5,7-Dimethoxy-2,2-dimethylchromene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxy-2,2-dimethylchromene is a substituted chromene derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on related compounds. The information is structured to be a valuable resource for researchers and professionals engaged in the study and application of novel chromene structures.

Introduction

Chromenes are a class of heterocyclic compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities. The 2,2-dimethylchromene scaffold, in particular, is a key structural motif in many natural products and synthetic compounds with significant pharmacological properties. The substitution pattern on the aromatic ring plays a crucial role in determining the biological efficacy of these molecules. The 5,7-dimethoxy substitution is of particular interest due to the known bioactivity of related flavonoids and other chromene derivatives bearing this arrangement. This guide focuses on the specific isomer, this compound, providing essential data for its synthesis, characterization, and potential biological evaluation.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the properties of the closely related isomer, 6,7-Dimethoxy-2,2-dimethylchromene (Precocene II), provide a valuable reference point.

Quantitative Data

The following table summarizes the known and predicted physicochemical properties of this compound and its well-characterized isomer.

| Property | This compound (Predicted/Inferred) | 6,7-Dimethoxy-2,2-dimethylchromene (Precocene II)[1] |

| Molecular Formula | C₁₃H₁₆O₃ | C₁₃H₁₆O₃ |

| Molecular Weight | 220.27 g/mol | 220.27 g/mol |

| Melting Point | Not available | 46-47 °C |

| Boiling Point | Not available | Not available |

| Solubility | Predicted to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate (B1210297). Limited solubility in water. | Soluble in organic solvents. |

| Appearance | Expected to be a crystalline solid. | Crystalline solid. |

Spectral Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl group (a singlet around δ 1.4 ppm), the vinylic protons on the pyran ring (two doublets), the aromatic protons (two singlets or an AB quartet depending on the solvent), and the two methoxy (B1213986) groups (two singlets around δ 3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the gem-dimethyl group and the aromatic ring, the methoxy carbons, and the aromatic and vinylic CH carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 220.1099 m/z.

Experimental Protocols: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the condensation of 3,5-dimethoxyphenol (B141022) with 3-methyl-2-butenal (B57294) (prenal) under acidic conditions. This acid-catalyzed cyclization is a common and effective strategy for the formation of the chromene ring system.

Materials and Methods

-

Reactants: 3,5-Dimethoxyphenol, 3-Methyl-2-butenal (Prenal), Pyridine (B92270), Formic Acid

-

Solvent: Toluene

-

Apparatus: Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 3,5-dimethoxyphenol (1 equivalent) in toluene.

-

Addition of Reagents: To this solution, add pyridine (0.1 equivalents) followed by the dropwise addition of 3-methyl-2-butenal (1.2 equivalents).

-

Acid Catalysis: Add formic acid (0.2 equivalents) to the reaction mixture.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and its purity should be assessed by high-performance liquid chromatography (HPLC).

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the bioactivities of structurally related compounds provide strong indications of its potential pharmacological relevance.

Anticancer Activity

Several chromene derivatives have demonstrated significant anticancer properties. For instance, 5,7-dimethoxyflavone, which shares the same aromatic substitution pattern, has been shown to induce apoptosis and cell cycle arrest in liver cancer cells (HepG2) through the generation of reactive oxygen species (ROS).[2] It exhibited an IC₅₀ of 25 µM in this cell line.[2] Furthermore, various benzochromene derivatives have shown potent growth inhibitory activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2.[3] These compounds can induce apoptosis and inhibit key proteins involved in cancer progression.[3] Given these precedents, this compound is a promising candidate for evaluation as a potential anticancer agent.

Lipid-Lowering Effects

A related compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has been identified as having lipid-lowering effects in hepatocytes.[4] This compound was found to reduce the accumulation of lipid droplets by up-regulating the peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC1α), which is involved in fat catabolism.[4] This suggests that this compound may also possess activities relevant to metabolic disorders such as nonalcoholic fatty liver disease (NAFLD).

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity Relationship

Caption: Relationship between this compound and related bioactive compounds.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is emerging, the information available for structurally similar compounds suggests its potential in areas such as oncology and metabolic diseases. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on this intriguing chromene derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of Dimethoxy-2,2-dimethylchromenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethylchromene scaffold, a privileged structure in natural products and medicinal chemistry, serves as the foundation for a diverse range of biologically active molecules.[1] This technical guide provides an in-depth exploration of the biological activities and mechanisms of action associated with dimethoxy-substituted 2,2-dimethylchromenes, with a specific focus on the 5,7-dimethoxy isomer and its close structural relatives. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to support ongoing research and development efforts.

Overview of Biological Activities

The dimethoxy-2,2-dimethylchromene core is associated with a spectrum of biological effects, primarily categorized into insecticidal, lipid-lowering, and cytotoxic activities. The specific positioning of the methoxy (B1213986) groups on the chromene ring, along with other substitutions, significantly influences the pharmacological profile of these compounds.

Insecticidal Activity

The most extensively studied biological activity of a dimethoxy-2,2-dimethylchromene derivative is the anti-juvenile hormone (AJH) effect of 6,7-dimethoxy-2,2-dimethyl-2H-chromene , commonly known as Precocene II .[1][2] This compound, isolated from the plant Ageratum houstonianum, induces precocious metamorphosis in immature insects, leading to the development of sterile, miniature adults.[1] This effect is equivalent to the surgical removal of the corpora allata, the glands responsible for juvenile hormone (JH) production.[1]

5,7-Dimethoxy-2,2-dimethylchromene , a synthetic precocenoid, has also been identified as a potential insect control agent. It has been observed to induce a loss of pigmentation in the hatching larvae of the shield bug, Eurygaster integriceps.[3] However, detailed mechanistic studies and quantitative data for this specific isomer are less prevalent in the current literature.

Lipid-Lowering Effects

Certain derivatives of the 5,7-dimethoxychromene scaffold have demonstrated potential in mitigating lipid accumulation in hepatocytes, a key factor in nonalcoholic fatty liver disease (NAFLD). A notable example is 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one , which has been shown to reduce lipid droplet accumulation in oleic acid-treated Huh7 cells.[4][5]

Cytotoxic Activity

Various benzochromene derivatives, which share the core chromene structure, have been investigated for their anti-proliferative effects against cancer cell lines. These compounds have shown significant cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and hepatocellular cancer (HepG-2).[6] The mechanism of action for some of these derivatives involves the induction of apoptosis.[7]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of various dimethoxy-2,2-dimethylchromene derivatives.

Table 1: Insecticidal Activity of Precocene II

| Compound | Species | Activity | Metric | Value | Reference |

| Precocene II | Euprepocnemis plorans plorans (4th instar nymphs) | Mortality | LD50 | 17.022 µg/cm² | [8] |

Table 2: Lipid-Lowering Activity of 5,7-dimethoxy-chromen-4-one Derivatives

| Compound | Cell Line | Activity | Metric | Value (µM) | Reference |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Huh7 | Inhibition of lipid accumulation | IC50 | 32.2 ± 2.1 | [4] |

Table 3: Cytotoxic Activity of Benzochromene Derivatives

| Compound Class | Cell Line | Metric | Value Range (µM) | Reference |

| Benzochromene derivatives | Various human cancer cell lines | IC50 | 4.6 - 21.5 | [7] |

| Dimethoxyaryl-sesquiterpene derivatives | MCF-7 (breast cancer) | IC50 | 9.0 - 25 | [9] |

Mechanisms of Action

Anti-Juvenile Hormone Mechanism of Precocene II

Precocene II acts as a pro-allatocidin, meaning it is metabolized into a cytotoxic substance within the target cells of the corpora allata.[10] This targeted cytotoxicity is due to the presence of specific enzymes in these glands.[10]

The proposed mechanism involves:

-

Bioactivation: Precocene II is bioactivated within the corpora allata.[10]

-

Mitochondrial Targeting: The activated compound leads to mitochondrial degeneration and ultrastructural changes within the corpora allata cells.[10][11]

-

VDAC Binding: Precocene II has been shown to bind to the Voltage-Dependent Anion Channel (VDAC), a protein in the outer mitochondrial membrane.[10][11]

-

Oxidative Stress: This binding increases the level of superoxide (B77818) within the mitochondria, leading to oxidative stress.[10][11]

-

Inhibition of JH Biosynthesis: The resulting mitochondrial dysfunction inhibits the biosynthesis of juvenile hormone.[10][11]

Lipid-Lowering Mechanism

The lipid-lowering effect of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one in hepatocytes is attributed to the up-regulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α).[4] PGC1α is a master regulator of mitochondrial biogenesis and cellular energy metabolism. Its activation facilitates the catabolism of fat, thereby reducing the accumulation of lipid droplets.[4] There was also a noted slight increase in the expression of the carnitine palmitoyltransferase I (CPT1) gene, which is involved in fatty acid β-oxidation.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies [mdpi.com]

- 10. Precocene II|CAS 644-06-4|Research Chemical [benchchem.com]

- 11. Precocene II, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 5,7-Dimethoxy-2,2-dimethylchromene: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxy-2,2-dimethylchromene is a member of the precocene family of natural products, a class of compounds that garnered significant scientific interest for their unique biological activity as anti-juvenile hormones in insects. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound and its isomers, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and Historical Context

The story of this compound is intertwined with the discovery of its isomer, 6,7-dimethoxy-2,2-dimethylchromene, first isolated from the essential oils of Ageratum mexicanum and Ageratum conyzoides in 1955 by Aase Rye Alertsen. This isolated compound was named "ageratochromene". In her seminal paper, Alertsen also referenced the earlier synthesis of 5,7-dimethoxy-2,2-dimethylchroman by the research group of Alexander Robertson, describing it as a liquid.

The major breakthrough in understanding the biological significance of these chromenes came in 1976 when William S. Bowers and his colleagues isolated two simple chromenes, Precocene I (7-methoxy-2,2-dimethylchromene) and Precocene II (6,7-dimethoxy-2,2-dimethylchromene), from the plant Ageratum houstonianum.[1][2] They discovered that these compounds exhibited potent anti-juvenile hormone activity in insects, causing precocious metamorphosis in immature stages and sterilization in adults.[1] This led to the coining of the term "precocenes." The action of these compounds was found to be equivalent to the surgical removal of the corpora allata, the glands responsible for producing juvenile hormone.[1]

Chemical Synthesis

While the initial synthesis of 5,7-dimethoxy-2,2-dimethylchroman was accomplished by Robertson's group, this guide provides a representative modern synthetic protocol for the parent chromene. A common route involves the Pechmann condensation to form a coumarin (B35378) intermediate, followed by further modifications.

Experimental Protocol: Synthesis of 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one (A Key Intermediate)

A detailed protocol for the synthesis of a key intermediate, 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one, is as follows:

-

Reaction Setup: A reactor is charged with 3,5-dimethoxyphenol (B141022) (25 g, 0.162 mol) and glacial acetic acid (50 mL) under an argon atmosphere at room temperature. The mixture is stirred at 40–45 °C until a clear solution is obtained.

-

Addition of Reagents: The reaction mixture is cooled to 8 °C. A solution of ethyl-4-chloroacetoacetate (26.6 g, 0.162 mol) in glacial acetic acid (12.5 mL) and sulfuric acid (12.5 mL) is added dropwise over 15 minutes, maintaining the temperature between 8–10 °C.

-

Reaction Progression: The mixture is stirred for 1 hour at room temperature. The temperature is then slowly raised to 60 °C and the reaction is stirred for 12 hours at 55–60 °C.

-

Workup and Isolation: The reaction mixture is cooled to 40 °C, and water (150 mL) is added dropwise over 15 minutes. The mixture is stirred for 2 hours at room temperature to facilitate product precipitation. The solid product is collected by filtration and washed with water (2 x 25 mL).

This intermediate can then be further reacted to yield the desired 2,2-dimethylchromene structure through reactions such as the addition of a Grignard reagent.

Biological Activity and Quantitative Data

The primary biological activity of this compound and its analogs is their insecticidal action, which stems from their ability to inhibit the production of juvenile hormone. This leads to a range of developmental and reproductive disruptions in susceptible insects.

Insecticidal Activity

The anti-juvenile hormone effects of precocenes manifest as:

-

Precocious Metamorphosis: Immature insect stages prematurely molt into sterile adults.[1]

-

Sterilization: Adult insects are rendered sterile.[1]

-

Diapause Induction: In some species, treatment can force the insects into a state of dormancy.[1]

The following table summarizes some of the reported quantitative data on the insecticidal activity of precocenes.

| Compound | Insect Species | Developmental Stage | Bioassay Method | LC50 / LD50 | Reference |

| Precocene I | Eurygaster integriceps (Sunn Pest) | 2-day old eggs | Dipping | 15.4 µg/mL | |

| Precocene I | Eurygaster integriceps (Sunn Pest) | 5-day old eggs | Dipping | 15.0 µg/mL | |

| Precocene I | Spodoptera littoralis | 5th instar larvae | Topical Application | 70.48 µ g/larva | [3] |

| Precocene I | Spodoptera littoralis | 6th instar larvae | Topical Application | 234.96 µ g/larva | [3] |

| Precocene I | Spodoptera litura | Larvae | - | 78.05 mg/L | [4] |

Antifeedant Activity

Some studies have also reported antifeedant properties of precocenes, suggesting they may deter insects from feeding.

Mechanism of Action: Signaling Pathway

The anti-juvenile hormone activity of precocenes is a result of their targeted destruction of the corpora allata (CA), the endocrine glands that synthesize and release juvenile hormone (JH). The proposed mechanism involves the metabolic activation of the precocene molecule within the CA to a highly reactive epoxide. This epoxide then alkylates cellular macromolecules, leading to cell death and the cessation of JH production.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Bioassay for Anti-Juvenile Hormone Activity (Topical Application)

This protocol describes a general method for assessing the anti-juvenile hormone activity of a test compound.[5][6]

Materials:

-

Test insects at a specific developmental stage (e.g., penultimate larval instar).

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) at various concentrations.

-

Microapplicator.

-

Rearing containers with appropriate food for the test insects.

-

Control group treated with solvent only.

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent.

-

Application: Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

-

Incubation: Place the treated insects in individual rearing containers with food and maintain them under controlled environmental conditions (temperature, humidity, photoperiod).

-

Observation: Monitor the insects daily for signs of precocious metamorphosis (e.g., premature pupation), mortality, and any developmental abnormalities.

-

Data Analysis: Record the number of insects exhibiting precocious metamorphosis and calculate the effective dose (ED50) or lethal dose (LD50) using appropriate statistical methods.

Caption: Workflow for a topical application bioassay.

Conclusion

This compound, as part of the precocene family, holds a significant place in the history of insecticide research. Its discovery and the elucidation of its anti-juvenile hormone activity opened new avenues for the development of targeted pest control agents. This technical guide has provided a comprehensive overview of its discovery, synthesis, and biological activity, offering valuable information for researchers and professionals in the fields of chemistry, entomology, and drug development. Further research into the specific activities and potential applications of the 5,7-dimethoxy isomer may yet reveal novel properties and uses for this intriguing natural product.

References

- 1. Discovery of insect anti-juvenile hormones in plants.?2U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. innspub.net [innspub.net]

- 4. Effects of phytocompound Precocene 1 on the expression and functionality of the P450 gene in λ-cyhalothrin-resistant Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. entomoljournal.com [entomoljournal.com]

Toxicological Profile of 5,7-Dimethoxy-2,2-dimethylchromene: An In-depth Technical Guide

Executive Summary

5,7-Dimethoxy-2,2-dimethylchromene belongs to the chromene class of compounds. While specific toxicological studies on this compound are limited, extensive research on its isomers, the precocenes, provides significant insight into its potential biological activities and toxicological profile. Precocenes are known for their anti-juvenile hormone activity in insects and have been investigated for their potential as insecticides. In mammals, their toxicity is primarily linked to metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage, particularly in the liver. This guide summarizes the available toxicological data on structural analogues, details relevant experimental protocols, and visualizes key pathways to aid in the risk assessment and development of this compound.

Mechanism of Toxicity

The toxicity of precocenes is not inherent to the parent molecule but is a result of metabolic activation. The proposed mechanism involves the following key steps:

-

Metabolic Activation: The chromene double bond is oxidized by cytochrome P450 monooxygenases to form a highly reactive and unstable 3,4-epoxide intermediate.

-

Cellular Damage: This reactive epoxide can then act as an alkylating agent, covalently binding to cellular macromolecules such as proteins and DNA. This alkylation can disrupt normal cellular function and lead to cytotoxicity.

-

Glutathione (B108866) Depletion: The reactive epoxide can be detoxified by conjugation with glutathione (GSH). However, high levels of the epoxide can deplete cellular GSH stores, leaving the cell vulnerable to oxidative stress and further damage from reactive intermediates.

-

Mitochondrial Dysfunction: Studies on Precocene II have shown that it can induce a rapid loss of mitochondrial membrane potential, which is a key event in the initiation of apoptosis. This is followed by a decrease in reduced pyridine (B92270) nucleotides and ATP, further compromising cellular energy metabolism and viability.

Toxicological Data (Based on Analogues)

The following tables summarize the quantitative toxicological data available for Precocene I and Precocene II.

Table 1: In Vivo Toxicity Data

| Compound | Species | Route | Endpoint | Value | Reference |

| Precocene I | Spodoptera littoralis (5th instar larvae) | Topical | LD50 | 70.48 µ g/larva | [1] |

| Precocene I | Spodoptera littoralis (6th instar larvae) | Topical | LD50 | 234.96 µ g/larva | [1] |

| Precocene II | Sprague Dawley Rat | Oral | NOAEL | > 50 mg/kg/day (11 days) | [2] |

Table 2: In Vitro Cytotoxicity and Fungicidal Activity

| Compound | Test System | Endpoint | Value | Reference |

| Precocene II | HeLa (cervical cancer) cells | Cytotoxicity | Considerable cytotoxic activity observed | [3][4] |

| Precocene II | Rat Hepatocytes (24h culture) | Cytotoxicity | 65% cell death at 75 µM after 24h | [5] |

| Precocene II | Aspergillus niger | EC50 | 106.8 µg/mL | [6] |

| Precocene II | Rhizoctonia solani | EC50 | 4.94 µg/mL | [6] |

Specific Areas of Toxicology

Hepatotoxicity

Precocene I has demonstrated hepatotoxicity in rats, characterized by a dose- and time-dependent depletion of liver glutathione (GSH) and an increase in serum glutamic pyruvic transaminase (SGPT) levels.[7] Covalent binding of radiolabelled Precocene I to liver proteins and DNA has also been observed, supporting the mechanism of bioactivation to a reactive metabolite.[7] Pre-treatment with a cytochrome P450 inhibitor, piperonyl butoxide, was shown to mitigate these effects, confirming the role of metabolic activation in precocene-induced liver damage.[7]

Genotoxicity

Precocene II was found to be genotoxic in the Drosophila melanogaster wing spot test, a somatic mutation and recombination test.[8][9] The results indicated that the primary genotoxic effect of Precocene II is likely due to chromosome breakage resulting from mitotic recombination.[8][9] There are also indications of DNA damage in mammalian tissues, which is consistent with the formation of a reactive epoxide that can alkylate DNA.[7]

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of precocenes. Precocene II induced cell death in rat hepatocyte cultures, which was preceded by a loss of mitochondrial membrane potential and depletion of glutathione.[5] It has also shown considerable cytotoxic activity against HeLa cervical cancer cells.[3][4]

Metabolism

The metabolism of precocenes is a critical factor in their toxicity. The primary metabolic pathway involves the oxidation of the 3,4-double bond by cytochrome P450 enzymes to form a reactive epoxide. This epoxide can then be detoxified by glutathione conjugation or hydrolyzed to form a dihydrodiol.

Experimental Protocols (Based on Analogue Studies)

The following are descriptions of experimental methodologies used in the toxicological assessment of precocenes.

In Vivo Hepatotoxicity Study in Rats

-

Test System: Male Sprague-Dawley rats.

-

Administration: Single intraperitoneal injection of Precocene I.

-

Parameters Measured:

-

Liver glutathione (GSH) levels at various time points post-administration.

-

Serum glutamic pyruvic transaminase (SGPT) levels as a marker of liver damage.

-

Covalent binding of radiolabelled Precocene I to liver proteins and DNA.

-

-

Procedure Outline:

-

Animals are divided into control and treatment groups.

-

The test compound is administered to the treatment groups.

-

At specified time points, animals are euthanized, and blood and liver samples are collected.

-

Serum is separated for SGPT analysis.

-

Liver tissue is homogenized for GSH quantification and for isolation of proteins and DNA to determine covalent binding of the radiolabelled compound.

-

Drosophila Somatic Mutation and Recombination Test (SMART) - Wing Spot Test

-

Test System: Drosophila melanogaster larvae heterozygous for wing trichome mutations (e.g., mwh and flr).

-

Administration: Larvae are exposed to sublethal concentrations of Precocene II in their food.

-

Endpoint: Frequency of mosaic spots on the wings of emerged adult flies, which indicates somatic mutation or recombination.

-

Procedure Outline:

-

Eggs from a cross of flies with appropriate genetic markers are collected.

-

Larvae are transferred to vials containing food mixed with the test compound at various concentrations.

-

Emerged adult flies are collected, and their wings are mounted on slides.

-

Wings are examined under a microscope for the presence and frequency of mutant mosaic spots.

-

References

- 1. innspub.net [innspub.net]

- 2. researchgate.net [researchgate.net]

- 3. jabonline.in [jabonline.in]

- 4. jabonline.in [jabonline.in]

- 5. Mechanism of toxicity of precocene II in rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity of precocene I in rats. Role of metabolic activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Genotoxicity of the anti-juvenile hormone agent precocene II as revealed by the Drosophila wing spot test - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5,7-Dimethoxy-2,2-dimethylchromene: An In-Depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,7-Dimethoxy-2,2-dimethylchromene, also known as ageratochromene or Precocene II, is a naturally occurring benzopyran derivative found in various plant species, most notably of the genus Ageratum. Initially identified for its potent insecticidal properties as an anti-juvenile hormone, recent scientific inquiry has begun to unveil a broader spectrum of biological activities, suggesting its potential utility in therapeutic applications for human health. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential, mechanisms of action, and relevant experimental data.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological effects, including insecticidal, antifungal, cytotoxic, anti-inflammatory, and potential neuroprotective activities.

Insecticidal Activity

The most well-documented biological activity of this compound is its role as an insect growth regulator. It acts as an anti-juvenile hormone, inducing precocious metamorphosis in immature insects and sterilizing adults, making it a candidate for the development of novel pesticides. Its primary mode of action in insects is the disruption of juvenile hormone biosynthesis.

Antifungal Activity

Studies have demonstrated the efficacy of this compound against various fungal pathogens. This suggests its potential as a lead compound for the development of new antifungal agents, particularly in the context of increasing resistance to existing drugs.

Cytotoxic and Anti-Cancer Potential

In vitro studies have revealed that this compound possesses cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer) cells. This has spurred interest in its potential as an anti-cancer agent. The proposed mechanisms of action include the induction of apoptosis through mitochondrial-dependent pathways.

Anti-Inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory properties. While direct experimental validation on this specific compound is still developing, studies on structurally related chromenes and flavonoids indicate a potential mechanism involving the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. Extracts of Ageratum conyzoides, rich in this compound, have shown anti-inflammatory effects in animal models.

Neuroprotective Potential

In-silico studies have indicated that phytoconstituents of Ageratum conyzoides, including chromene derivatives, may have neuroprotective potential through the inhibition of monoamine oxidase, an enzyme implicated in neurodegenerative diseases. However, experimental validation of these effects for this compound is still required.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies on the biological activities of this compound.

Table 1: Larvicidal Activity

| Target Organism | Bioassay Type | LC50 (µg/mL) | Reference |

| Aedes albopictus | Larval toxicity | 41.63 | [1] |

Table 2: Antifungal Activity

| Fungal Strain | Assay Type | MIC (µg/mL) | Reference |

| Trichophyton mentagrophytes | Broth microdilution | 4 | [2] |

| Microsporum canis | Broth microdilution | 19 | [2] |

| Microsporum gypseum | Broth microdilution | 78 | [2] |

Table 3: Cytotoxic Activity

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HeLa (cervical cancer) | MTT Assay | Not explicitly quantified for the pure compound in the provided results, but cytotoxic effects were noted. | [3] |

Mechanisms of Action and Signaling Pathways

Anti-Juvenile Hormone Activity in Insects

In insects, this compound disrupts the corpora allata, the glands responsible for synthesizing juvenile hormone (JH). This leads to a drop in JH titers, causing premature metamorphosis in larvae and sterility in adult females.

Figure 1: Simplified workflow of the anti-juvenile hormone action of this compound in insects.

Induction of Apoptosis in Cancer Cells

In mammalian cancer cells, this compound is suggested to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent activation of caspases.

Figure 2: Proposed mitochondrial pathway of apoptosis induction by this compound.

Potential Anti-Inflammatory Signaling

Based on studies of related flavonoids, the anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Figure 3: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related chromene and coumarin (B35378) compounds.

-

Step 1: Pechmann Condensation. A mixture of 3,5-dimethoxyphenol (B141022) and an appropriate β-keto ester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) is subjected to Pechmann condensation in the presence of a catalyst such as sulfuric acid or another Lewis acid. The reaction mixture is heated to facilitate cyclization and the formation of the chromene ring.

-

Step 2: Work-up and Purification. After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product. The precipitate is then filtered, washed with water, and dried. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography on silica (B1680970) gel.

Figure 4: General synthetic workflow for this compound.

Larvicidal Bioassay against Aedes albopictus

This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.

-

Preparation of Test Solutions: Stock solutions of this compound are prepared in a suitable solvent (e.g., ethanol or DMSO). A series of dilutions are then made in distilled water to obtain the desired test concentrations. A control group with the solvent alone is also prepared.

-

Larval Exposure: Twenty to twenty-five late third or early fourth instar larvae of Aedes albopictus are placed in beakers containing 100 mL of the test solution. Each concentration and the control are tested in triplicate.

-

Incubation and Observation: The beakers are kept at a constant temperature (e.g., 25-27°C) and observed for mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

-

Data Analysis: The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula. The LC50 (lethal concentration to kill 50% of the population) is determined using probit analysis.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are grown on an appropriate agar (B569324) medium. The fungal growth is then harvested and suspended in sterile saline. The suspension is adjusted to a specific turbidity corresponding to a known cell density.

-

Preparation of Microdilution Plates: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 (concentration that inhibits 50% of cell growth) is calculated.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities. While its insecticidal properties are well-established, its potential as an antifungal, anti-cancer, and anti-inflammatory agent warrants further investigation. Future research should focus on:

-

In vivo studies: To validate the in vitro findings and assess the therapeutic efficacy and safety of this compound in animal models of human diseases.

-

Mechanism of action studies: To further elucidate the specific molecular targets and signaling pathways involved in its various biological activities, particularly in mammalian cells.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency and selectivity for specific therapeutic targets.

-

Pharmacokinetic and toxicological profiling: To evaluate its absorption, distribution, metabolism, excretion, and potential toxicity in preclinical models.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,7-Dimethoxy-2,2-dimethylchromene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxy-2,2-dimethylchromene is a heterocyclic compound belonging to the chromene class of natural products. The chromene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The 5,7-dimethoxy substitution pattern is found in several natural products, and the 2,2-dimethyl substitution on the pyran ring is a common feature that influences the molecule's lipophilicity and metabolic stability. This document provides detailed protocols for the synthesis of this compound, focusing on modern and efficient methodologies suitable for research and drug development laboratories.

Applications in Drug Development

The this compound core is a valuable scaffold for the development of new therapeutic agents. Its derivatives have shown potential in various areas:

-

Anticancer Agents: Many chromene-containing compounds exhibit cytotoxicity against various cancer cell lines. The structural motif can be modified to optimize activity and selectivity.

-

Insecticidal Agents: Certain synthetic precocenoids, which include this compound, have demonstrated insect control functions, such as inducing the loss of pigmentation in the larvae of the shield bug (Eurgaster integriceps).

-

Antimicrobial and Antiviral Agents: The chromene nucleus is present in compounds with activity against a range of pathogens.

-

Modulators of Cellular Pathways: Chromene derivatives have been investigated as inhibitors of various enzymes and signaling pathways involved in disease.

Synthesis Methodologies

Several methods have been developed for the synthesis of 2,2-dimethyl-2H-chromenes. Traditional methods often involve multi-step procedures with harsh reaction conditions. However, modern techniques, particularly microwave-assisted organic synthesis (MAOS), have enabled more efficient, rapid, and environmentally friendly approaches.

Microwave-Assisted One-Pot Synthesis

A highly efficient and regioselective one-pot synthesis of 2,2-dimethyl-2H-chromenes has been developed by Adler and Baldwin.[1] This method involves the direct reaction of a phenol (B47542) with 3-methyl-2-butenal (B57294) (3,3-dimethylacrolein) under microwave irradiation. The reaction proceeds in a neutral medium without the need for a catalyst, offering a clean and high-yielding route to the desired chromene.[1] This protocol is particularly advantageous as it tolerates a variety of functional groups on the phenolic starting material.

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted synthesis of 2,2-dimethylchromene derivatives.

| Starting Phenol | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3,5-Dimethoxyphenol (B141022) | 3-Methyl-2-butenal | CDCl₃ | Not specified | Not specified | High (expected) | [1] |

| Propargyl ether | N,N-dimethylaniline | N,N-dimethylaniline | 200 | 6-10 min | High | [2] |

| 6-Butoxy-2-oxo-2H-chromene-4-carbaldehyde | Various amines | Solvent-free | 100 | 3-5 min | 55-84 | [3] |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is based on the method developed by Adler and Baldwin for the direct synthesis of 2,2-dimethyl-2H-chromenes.[1]

Materials:

-

3,5-Dimethoxyphenol

-

3-Methyl-2-butenal (3,3-dimethylacrolein)

-

Deuterated chloroform (B151607) (CDCl₃) or another suitable high-boiling, microwave-transparent solvent

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave reactor

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3,5-dimethoxyphenol (1.0 mmol, 154.2 mg).

-

Add the solvent (e.g., 3 mL of CDCl₃ or another suitable solvent).

-

Add 3-methyl-2-butenal (1.2 mmol, 101 mg, 1.2 equivalents).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture with stirring. A typical starting point for optimization would be a temperature of 150-200°C for 10-30 minutes. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature.

-

Open the vial and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Visualizations

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

Application Note: Purification of 5,7-Dimethoxy-2,2-dimethylchromene by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5,7-dimethoxy-2,2-dimethylchromene, also known as Precocene II, using silica (B1680970) gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent applications in research and drug development. The protocol outlines the preparation of the stationary phase, selection of the mobile phase, and the step-by-step procedure for the chromatographic separation.

Introduction

This compound is a naturally occurring benzopyran derivative found in plants of the genus Ageratum.[1] It is a compound of significant interest due to its biological activities, including anti-juvenile hormone effects in insects, making it a valuable tool in entomological research.[1] For its use in biological assays and as a precursor in drug development, a high degree of purity is required. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[1][2][3] This document details a robust protocol for the purification of this compound.

Experimental Protocol

This protocol is designed for the purification of a crude sample of this compound. The success of the purification is highly dependent on the careful execution of each step.

1. Materials and Equipment

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh)

-

Mobile Phase Solvents: n-Hexane and Ethyl Acetate (B1210297) (HPLC grade)

-

Crude Sample: this compound

-

Glass chromatography column with a stopcock

-

Separatory funnel or dropping funnel

-

Beakers and Erlenmeyer flasks

-

Test tubes or fraction collector vials

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Glass wool or cotton

-

Sand (optional)

2. Procedure

2.1. Preparation of the Mobile Phase